Prelog-Djerassi lactone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

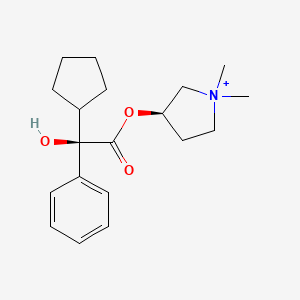

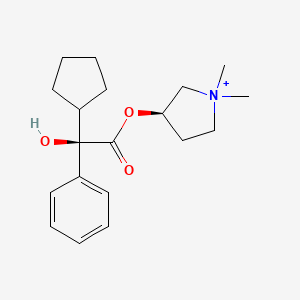

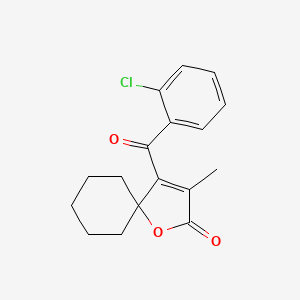

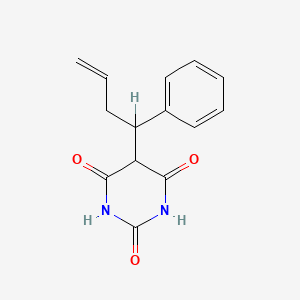

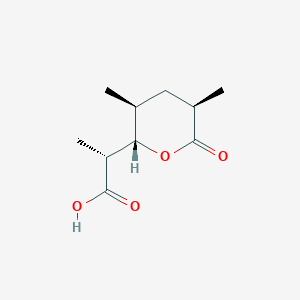

Prelog-Djerassi lactone is a key intermediate in the synthesis of several medicinally important macrolide antibiotics. It was first isolated by Prelog and Djerassi as an oxidative degradation product during the structural investigation of several antibiotic natural products . This compound has a molecular formula of C10H16O4 and a molecular weight of 200.23 . Its structure includes a six-membered lactone ring, which is a common structural framework found in many natural products with interesting biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Prelog-Djerassi lactone involves several steps. One notable method includes the stereospecific methylation of γ,δ-epoxy acrylates by trimethylaluminum . Another approach uses cis-5,7-dimethylcyclohepta-1,3-diene, which is converted to all cis-3,7-diacetoxy-4,6-dimethylcycloheptene. This compound is then subjected to asymmetric enzymatic hydrolysis to give hydroxy acetate, which is further converted in four steps to the this compound with high optical purity .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above provide a basis for potential industrial applications. The use of stereospecific methylation and enzymatic hydrolysis suggests that scalable production could be achieved through optimization of these processes.

Chemical Reactions Analysis

Types of Reactions: Prelog-Djerassi lactone undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s lactone ring can be opened or modified under different conditions, leading to a variety of derivatives.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include trimethylaluminum for methylation and various oxidizing agents for oxidation reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired stereochemistry and yield .

Major Products: The major products formed from the reactions of this compound include various macrolide antibiotics and their intermediates. These products retain the stereochemical configuration of the lactone, which is crucial for their biological activity .

Scientific Research Applications

Prelog-Djerassi lactone is primarily used as an intermediate in the synthesis of macrolide antibiotics, such as pikromycin, narbomycin, methymycin, and neomethymycin . These antibiotics have significant medicinal importance due to their antibacterial properties. Additionally, the compound has been used in research to study the stereochemistry and conformational preferences of lactone derivatives .

Mechanism of Action

The mechanism of action of Prelog-Djerassi lactone itself is not well-documented, as it is primarily used as an intermediate. the macrolide antibiotics synthesized from it exert their effects by binding to the bacterial ribosome, inhibiting protein synthesis. This action ultimately leads to the death of the bacterial cell .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Prelog-Djerassi lactone include other macrolide lactones such as protomycinolide IV and various δ-lactones . These compounds share the lactone ring structure and are also used in the synthesis of antibiotics and other biologically active molecules.

Uniqueness: What sets this compound apart is its specific stereochemical configuration, which is crucial for the synthesis of certain macrolide antibiotics. This unique configuration allows for the production of antibiotics with specific biological activities that are not easily replicated by other lactones .

Properties

CAS No. |

69056-12-8 |

|---|---|

Molecular Formula |

C10H16O4 |

Molecular Weight |

200.23 g/mol |

IUPAC Name |

(2R)-2-[(2S,3S,5R)-3,5-dimethyl-6-oxooxan-2-yl]propanoic acid |

InChI |

InChI=1S/C10H16O4/c1-5-4-6(2)10(13)14-8(5)7(3)9(11)12/h5-8H,4H2,1-3H3,(H,11,12)/t5-,6+,7+,8-/m0/s1 |

InChI Key |

BPPNRVIGLJVOCW-OSMVPFSASA-N |

Isomeric SMILES |

C[C@H]1C[C@H](C(=O)O[C@@H]1[C@@H](C)C(=O)O)C |

Canonical SMILES |

CC1CC(C(=O)OC1C(C)C(=O)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.